molecular formula C10H14N2O3S B3026719 2-(Aminomethyl)-1H-indole methanesulphonate CAS No. 1072806-66-6

2-(Aminomethyl)-1H-indole methanesulphonate

Cat. No.: B3026719
CAS No.: 1072806-66-6
M. Wt: 242.30
InChI Key: JTFXLRDQYSVMIU-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1H-indole methanesulphonate (CAS: 1072806-66-6) is a chemical building block of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C 10 H 14 N 2 O 3 S, with a molecular weight of 242.3 g/mol . The compound features both an indole ring system and a primary amine functional group, making it a versatile precursor for the synthesis of more complex molecules. This compound is primarily utilized as a key pharmaceutical intermediate . The aminomethyl-indole scaffold is particularly valuable for constructing novel indole derivatives, such as those featuring α-aminophosphonate moieties, which have demonstrated moderate to high antitumor activities in vitro against human cancer cell lines, including hepatoma (HepG2) and gastric cancer cells (MGC-803) . The methanesulphonate salt form can enhance the compound's crystallinity and stability, potentially improving its handling properties for synthetic applications. Researchers value this chemical for exploring new therapeutic agents and advancing synthetic methodology. Handling and Usage: For Research Use Only (RUO). This product is not intended for diagnostic or therapeutic use in humans. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

1H-indol-2-ylmethanamine;methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.CH4O3S/c10-6-8-5-7-3-1-2-4-9(7)11-8;1-5(2,3)4/h1-5,11H,6,10H2;1H3,(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFXLRDQYSVMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1=CC=C2C(=C1)C=C(N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072806-66-6
Record name 1H-Indole-2-methanamine, methanesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072806-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-1H-indole methanesulphonate typically involves the reaction of 2-(Aminomethyl)-1H-indole with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can help manage the heat and improve the efficiency of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-1H-indole methanesulphonate can undergo various types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: The aminomethyl group can be reduced to form the corresponding amine.

    Substitution: The methanesulphonate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the methanesulphonate group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce 2-(Aminomethyl)-1H-indole.

Scientific Research Applications

2-(Aminomethyl)-1H-indole methanesulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-1H-indole methanesulphonate involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The aminomethyl group can form hydrogen bonds, enhancing the compound’s binding affinity. The methanesulphonate group can increase the compound’s solubility and stability in aqueous environments .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key analogues of 2-(Aminomethyl)-1H-indole methanesulphonate, highlighting differences in substituents, counterions, and purity:

Compound Name CAS Number Molecular Formula Purity Structural Features
This compound 1072806-66-6 C₁₀H₁₄N₂O₃S 95% 2-aminomethyl indole with methanesulphonate counterion
3-(Aminomethyl)indole oxalate 296775-93-4 Not provided 95% 3-aminomethyl indole with oxalate counterion; potential for enhanced water solubility
3-(Aminomethyl)indoline dihydrochloride 1408058-15-0 Not provided 95% Saturated indoline core with 3-aminomethyl group; dihydrochloride salt
1-Amino-2-methylindoline hydrochloride 102789-79-7 C₉H₁₃ClN₂ 98% 1-amino-2-methylindoline; hydrochloride salt

Key Observations :

  • Positional Isomerism: The placement of the aminomethyl group (2- vs. 3-position) significantly impacts electronic and steric properties. For example, 3-substituted indoles often exhibit altered receptor-binding profiles compared to 2-substituted derivatives .
  • Counterion Effects : Methanesulphonate and oxalate salts may improve solubility in polar solvents compared to hydrochloride salts, which are common in pharmaceutical formulations .
  • Saturation State : Indoline derivatives (e.g., QB-8431) feature a saturated six-membered ring, which can enhance metabolic stability compared to aromatic indoles .

Spectroscopic and Analytical Data

Although direct data for the target compound are lacking, analogous indoles in and were characterized using:

  • ¹³C-NMR : For confirming substituent positions (e.g., δ 47.45–147.14 ppm for CH₂ groups and aromatic carbons) .
  • HRMS : High-resolution mass spectrometry validated molecular formulas (e.g., C₁₅H₁₅N₂ with accurate mass 223.1225) .

These techniques would likely be applied to confirm the structure of this compound.

Pharmacological Context

Compounds like Calhex-231 and calindol () demonstrate that aminomethyl-substituted indoles are potent modulators of calcium-sensing receptors (CaSRs) .

Biological Activity

Overview

2-(Aminomethyl)-1H-indole methanesulphonate is a compound characterized by an indole core substituted with an aminomethyl group and a methanesulphonate group. This structure positions it as a potential candidate for various biological applications, particularly in pharmacology and medicinal chemistry. The compound's biological activity is primarily attributed to its alkylating properties, which can interact with DNA and other cellular components, leading to significant biochemical effects.

The mechanism of action for this compound involves its classification as a methanesulfonate ester , known for being biological alkylating agents. These compounds can undergo fission, allowing them to react within the intracellular environment, leading to:

  • Alkylation of DNA : This can result in mutagenic lesions that may trigger cell death through apoptosis or necroptosis, particularly in cancer cells like A549 lung carcinoma cells.
  • Interaction with Biochemical Pathways : The compound may influence various pathways due to its ability to modify nucleophiles in cellular systems.

The biochemical properties of this compound include:

  • Cellular Effects : Similar compounds have been shown to induce cell death in cancerous cells through mechanisms like apoptosis and necroptosis .
  • Genotoxic Potential : The compound's ability to alkylate DNA suggests a risk of genotoxicity, which necessitates careful evaluation in therapeutic contexts.

Research Findings and Case Studies

Recent studies have explored the biological activities associated with indole derivatives, including this compound. Here are key findings:

  • Anticancer Activity : Research indicates that related indole compounds exhibit preferential suppression of rapidly dividing cancer cells compared to non-tumor cells. For example, compounds structurally similar to this compound have shown significant cytotoxic effects against A549 cells .
  • Molecular Docking Studies : Computational studies have suggested that the compound may bind effectively to specific molecular targets involved in cancer progression and inflammation, indicating potential therapeutic applications .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities and effects observed in studies involving this compound and related compounds:

Compound Biological Activity Target Cells Mechanism
This compoundInduces apoptosis/necroptosisA549 lung carcinomaAlkylation of DNA
Methyl methanesulfonateInduces cell deathVarious human cell linesAlkylation leading to DNA damage
Indole derivatives (various)Anticancer activityA549, fibroblastsPreferential growth suppression

Pharmacokinetics and Toxicology

While detailed pharmacokinetic data specific to this compound is limited, it is known that methanesulfonates generally influence bioavailability and distribution of pharmaceutical agents. Furthermore, the potential for genotoxicity must be carefully assessed through toxicological studies.

Q & A

Q. How do researchers resolve discrepancies in elemental analysis data for nitrogen-rich sulfonates?

  • Discrepancies often arise from incomplete combustion or hygroscopicity. Microanalysis protocols require rigorous drying (vacuum desiccation for 24 hours). Cross-validation with combustion IR spectroscopy ensures accurate N% measurements .

Methodological Notes

  • Synthetic Reproducibility : Batch variability in methanesulphonyl chloride purity (>99% recommended) significantly impacts yields. Source reagents from suppliers with certified analysis reports .
  • Data Interpretation : Contradictions in spectral data (e.g., IR vs. NMR) may indicate polymorphism or solvate formation. Single-crystal X-ray diffraction resolves such ambiguities .
  • Ethical Reporting : Disclose solvent disposal protocols (e.g., acetonitrile recycling) and safety measures (e.g., sulfonate handling under fume hoods) to align with Green Chemistry principles .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Aminomethyl)-1H-indole methanesulphonate
Reactant of Route 2
2-(Aminomethyl)-1H-indole methanesulphonate

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